molecular formula C24H32N2O4 B4038310 N,N'-bis[2-(4-methoxyphenyl)ethyl]hexanediamide CAS No. 548434-41-9

N,N'-bis[2-(4-methoxyphenyl)ethyl]hexanediamide

Cat. No.: B4038310
CAS No.: 548434-41-9
M. Wt: 412.5 g/mol
InChI Key: QSKDNGWMVMSHSS-UHFFFAOYSA-N
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Description

N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide is an organic compound with the molecular formula C24H32N2O4 It is characterized by the presence of two methoxyphenyl groups attached to an ethyl chain, which is further connected to a hexanediamide backbone

Scientific Research Applications

N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide typically involves the reaction of hexanediamide with 4-methoxyphenyl ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: Hexanediamide and 4-methoxyphenyl ethylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 60-80°C.

    Catalyst: A suitable catalyst, such as a Lewis acid, may be used to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are employed.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Nitro or halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Pathway Modulation: Affecting key biochemical pathways, such as oxidative stress or inflammation.

Comparison with Similar Compounds

N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide can be compared with other similar compounds, such as:

    N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide: Similar structure but with a shorter aliphatic chain.

    N,N’-bis[2-(4-methoxyphenyl)ethyl]octanediamide: Similar structure but with a longer aliphatic chain.

    N,N’-bis[2-(4-methoxyphenyl)ethyl]decanediamide: Similar structure but with an even longer aliphatic chain.

Uniqueness: The uniqueness of N,N’-bis[2-(4-methoxyphenyl)ethyl]hexanediamide lies in its specific chain length and the presence of methoxy groups, which confer distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

N,N'-bis[2-(4-methoxyphenyl)ethyl]hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-29-21-11-7-19(8-12-21)15-17-25-23(27)5-3-4-6-24(28)26-18-16-20-9-13-22(30-2)14-10-20/h7-14H,3-6,15-18H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKDNGWMVMSHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCCCC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548434-41-9
Record name N(1),N(6)-BIS(2-(4-METHOXYPHENYL)ETHYL)HEXANEDIAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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